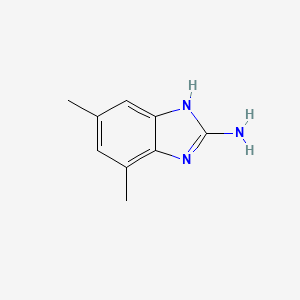

4,6-Dimethyl-1H-benzimidazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dimethyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBRJYQGDNOFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597423 | |

| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67469-39-0 | |

| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 4,6-Dimethyl-1H-benzimidazol-2-amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3][4][5] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific, promising derivative: 4,6-Dimethyl-1H-benzimidazol-2-amine. We will explore robust synthetic methodologies, from classic cyclization reactions to modern catalytic approaches, while emphasizing the underlying chemical principles and practical considerations. Furthermore, a multi-technique approach to structural elucidation and purity confirmation is detailed, ensuring researchers can confidently validate their synthesized material. This document is intended to serve as a practical and authoritative resource for scientists engaged in drug discovery and heterocyclic chemistry.

Strategic Approach to Synthesis

The synthesis of 2-aminobenzimidazoles is a well-established field, yet the selection of a specific pathway depends on factors such as starting material availability, safety considerations (e.g., avoiding highly toxic reagents like cyanogen bromide), and desired scale.[6] The core transformation involves the cyclization of an o-phenylenediamine precursor, in this case, 4,6-dimethyl-1,2-phenylenediamine, with a one-carbon electrophile that provides the C2-amine functionality.

Retrosynthetic Analysis & Key Pathways

A logical disconnection of the target molecule reveals the primary starting materials: 4,6-dimethyl-1,2-phenylenediamine and a synthon for the C2-guanidinyl carbon.

Caption: Retrosynthetic disconnection of the target molecule.

Caption: Retrosynthetic disconnection of the target molecule.

Three primary synthetic strategies emerge from this analysis:

-

Direct Cyclization with Cyanogen Bromide: A classic but hazardous route involving the direct reaction of the diamine with BrCN. While effective, the extreme toxicity of cyanogen bromide necessitates stringent safety protocols and is often avoided in modern labs.[6]

-

Thiourea Intermediate Pathway: A safer and highly reliable two-step approach. The diamine is first converted to a thiourea derivative using an alkali metal thiocyanate. Subsequent intramolecular cyclization, often promoted by a desulfurizing agent like mercury(II) oxide or through thermal means, yields the target 2-aminobenzimidazole.[1][6] This method offers excellent control and avoids highly toxic reagents.

-

Modern Catalytic Methods: Recent advancements have introduced elegant one-pot syntheses. These can involve copper-catalyzed reactions with isothiocyanates or visible-light-mediated cyclodesulfurization, offering efficiency and milder reaction conditions.[7] These are particularly valuable for library synthesis and exploring novel derivatives.

This guide will focus on the Thiourea Intermediate Pathway due to its optimal balance of safety, reliability, and accessibility.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the recommended synthetic protocol.

Caption: Recommended two-part synthesis workflow.

Detailed Experimental Protocol: Thiourea Pathway

This protocol provides a self-validating system, where successful execution yields a product ready for the rigorous characterization outlined in the next section.

Part A: Synthesis of 1-(2-Amino-3,5-dimethylphenyl)thiourea

-

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (mmol) Mass/Volume 4,6-Dimethyl-1,2-phenylenediamine 136.19 10.0 1.36 g Potassium Thiocyanate (KSCN) 97.18 12.0 1.17 g Concentrated HCl 37% w/w - ~2 mL Deionized Water 18.02 - 25 mL | Ethanol | 46.07 | - | As needed |

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dimethyl-1,2-phenylenediamine (1.36 g, 10.0 mmol) and deionized water (25 mL).

-

Stir the suspension and slowly add concentrated HCl dropwise until the diamine fully dissolves (a clear solution of the hydrochloride salt forms).

-

Add potassium thiocyanate (1.17 g, 12.0 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexane). The product spot should be significantly less polar than the starting diamine.

-

After completion, cool the mixture in an ice bath. The thiourea intermediate will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate as a stable solid.

-

Part B: Cyclizative Desulfurization to this compound

-

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (mmol) Mass/Volume 1-(2-Amino-3,5-dimethylphenyl)thiourea 195.28 5.0 0.98 g Mercury(II) Oxide (HgO), Yellow 216.59 5.5 1.19 g | Ethanol (95%) | - | - | 50 mL |

-

Causality & Safety: Mercury(II) oxide is a classic and highly effective desulfurizing agent that readily reacts with the sulfur atom, facilitating the ring-closing reaction to form the stable benzimidazole ring and precipitating insoluble mercury(II) sulfide (HgS). CAUTION: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All mercury-containing waste must be disposed of according to institutional safety protocols.

-

Procedure:

-

In a 100 mL round-bottom flask, suspend the thiourea intermediate (0.98 g, 5.0 mmol) in 95% ethanol (50 mL).

-

Carefully add yellow mercury(II) oxide (1.19 g, 5.5 mmol) to the suspension.

-

Heat the mixture to reflux with vigorous stirring. A black precipitate of HgS will form, indicating the reaction is proceeding.

-

Maintain reflux for 2-3 hours until TLC analysis shows complete consumption of the thiourea intermediate.

-

While still hot, filter the reaction mixture through a pad of Celite® to remove the black HgS precipitate. Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings, then concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford pure this compound as a crystalline solid.

-

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are critical. A combination of spectroscopic and physical methods should be employed.

Characterization Workflow Diagram

Caption: Logical workflow for structural and purity validation.

Expected Analytical Data

The following table summarizes the expected data from standard characterization techniques. This data serves as a benchmark for validating the identity and purity of the synthesized compound.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~12.2 ppm (s, 1H, imidazole N-H) |

| (400 MHz, DMSO-d₆) | ~7.5 ppm (br s, 2H, -NH₂) | |

| ~6.9-7.1 ppm (s, 1H, Ar-H) | ||

| ~6.7-6.8 ppm (s, 1H, Ar-H) | ||

| ~2.4 ppm (s, 3H, -CH₃) | ||

| ~2.2 ppm (s, 3H, -CH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~151 ppm (C2-amine) |

| (100 MHz, DMSO-d₆) | ~130-140 ppm (4x Ar-C, quat.) | |

| ~115-125 ppm (2x Ar-CH) | ||

| ~21 ppm (-CH₃) | ||

| ~15 ppm (-CH₃) | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3100 (N-H stretch, broad, amine & imidazole) |

| (KBr Pellet or ATR) | 3050-3000 (Ar C-H stretch) | |

| 2980-2850 (Aliphatic C-H stretch) | ||

| ~1630 (C=N stretch) | ||

| 1600, 1480 (Ar C=C stretch) | ||

| Mass Spectrometry | m/z | Expected [M+H]⁺: 162.1026 |

| (HRMS-ESI) | Found: Corresponds to C₉H₁₂N₃ | |

| Melting Point | Temperature (°C) | Literature values for similar structures suggest >200 °C. To be determined experimentally. |

Note: NMR chemical shifts are predictive and can vary based on solvent and concentration. The broad singlet for the amine protons is characteristic and may exchange with D₂O.[8][9][10]

Interpretation of Spectroscopic Data

-

NMR Spectroscopy: The ¹H NMR spectrum is highly diagnostic. The downfield singlet for the imidazole N-H and the broad singlet for the two amine protons are key features. The two distinct singlets for the aromatic protons confirm the 1,2,4,6-substitution pattern, and the two upfield singlets integrating to three protons each unambiguously identify the two methyl groups.[8][10]

-

IR Spectroscopy: The most prominent feature in the IR spectrum is the broad absorption band above 3100 cm⁻¹, which is a composite of the N-H stretching vibrations from both the imidazole ring and the primary amine. The presence of both aromatic and aliphatic C-H stretches, alongside the characteristic C=N and aromatic C=C stretching frequencies, provides strong evidence for the overall structure.[9][11][12]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. Observing the protonated molecular ion [M+H]⁺ at the calculated m/z value provides definitive proof of the molecular formula.[13][14]

Potential Applications in Drug Development

The 2-aminobenzimidazole core is a validated pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][15][16][17] The introduction of dimethyl groups at the 4- and 6-positions serves several purposes in a drug design context:

-

Modulation of Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and alter its pharmacokinetic profile.

-

Steric Influence: The substituents can influence the binding orientation of the molecule within a target protein's active site, potentially improving potency or selectivity.

-

Metabolic Blocking: Methyl groups can block sites susceptible to metabolic oxidation, potentially increasing the compound's half-life in vivo.

This specific derivative, this compound, represents a valuable starting point for library synthesis. The primary amine at the C2 position is a versatile chemical handle for further functionalization, allowing for the rapid generation of amide, sulfonamide, or urea derivatives to explore structure-activity relationships (SAR).[18]

Conclusion

This guide has detailed a reliable and safe synthetic route for the preparation of this compound via a thiourea intermediate. We have established a comprehensive analytical workflow, providing benchmark data from NMR, IR, and MS to ensure the unequivocal identification and quality control of the synthesized compound. The strategic placement of the dimethyl groups on this privileged benzimidazole scaffold makes it a molecule of significant interest for further exploration in medicinal chemistry and drug development programs.

References

-

Movassaghi, M., & Hill, M. D. (2008). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. NIH Public Access. Retrieved from [Link]

-

Hangarage, R. V., et al. (2020). Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. ResearchGate. Retrieved from [Link]

-

Rithe, S. R., et al. (2020). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved from [Link]

-

Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o719. Retrieved from [Link]

-

Wang, C., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. Retrieved from [Link]

-

Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-1H-benzimidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Mohamed, S. K., et al. (2011). N-(4,6-Dimethyl-pyrimidin-2-yl)-1H-benzimidazol-2-amine. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. Retrieved from [Link]

-

Kamal, A., et al. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

Kamal, A., et al. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - PubMed Central. Retrieved from [Link]

-

Maleki, A., et al. (2020). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. Retrieved from [Link]

-

Nikolova-Mladenova, B., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Elsevier. Retrieved from [Link]

-

Bukhari, S. N. A., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - PubMed Central. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

Cobo, J., et al. (2018). A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 6), 696–702. Retrieved from [Link]

-

Kumar, R., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC - PubMed Central. Retrieved from [Link]

-

Wagle, S., & Adhikari, A. V. (2020). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. Retrieved from [Link]

-

Kurasov, P. A., et al. (2018). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Retrieved from [Link]

-

Al-Jbouri, F. A. A. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in.... Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazol-2-amine. NIST WebBook. Retrieved from [Link]

-

Sanna, M., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Retrieved from [Link]

-

Alam, M. S., & Lee, D. U. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Retrieved from [Link]

-

Al-blewi, F. F., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Semantic Scholar. Retrieved from [Link]

-

Alam, M. S., & Lee, D. U. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijariie.com [ijariie.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 6. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. 1H-Benzimidazol-2-amine [webbook.nist.gov]

- 15. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 16. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethyl-1H-benzimidazol-2-amine

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its versatile biological activities stem from its ability to mimic purine bases and interact with a wide array of biological targets. This structural motif is central to numerous FDA-approved drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The physicochemical properties of benzimidazole derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing solubility, permeability, metabolic stability, and target binding affinity.

The subject of this guide, 4,6-Dimethyl-1H-benzimidazol-2-amine, is a specific derivative for which detailed characterization is essential for its potential development in pharmaceutical research. The introduction of methyl groups at the 4 and 6 positions and an amine group at the 2 position is expected to significantly modulate the electronic and steric properties of the parent benzimidazole ring, thereby influencing its physicochemical behavior.

Molecular Structure and Identification

A crucial first step in the characterization of any compound is the unambiguous confirmation of its chemical structure.

Chemical Structure:

Systematic Name: this compound

Molecular Formula: C₉H₁₁N₃

Molecular Weight: 161.21 g/mol

CAS Number: A definitive, verified CAS number for this specific compound is not consistently reported in major chemical databases, highlighting the need for thorough analytical characterization upon synthesis.

Strategic Approach to Physicochemical Profiling

Given the absence of established data, a systematic experimental investigation is required. The following sections outline the standard, field-proven protocols for determining the key physicochemical properties of a novel benzimidazole derivative.

Synthesis and Purification

The synthesis of 2-aminobenzimidazoles is a well-established area of organic chemistry. A common and effective method involves the cyclization of the corresponding o-phenylenediamine with a cyanogen halide, such as cyanogen bromide.

Proposed Synthetic Route:

The logical precursor for the synthesis of this compound is 3,4-dimethyl-1,2-phenylenediamine. The reaction proceeds via the formation of a guanidine intermediate, which then undergoes intramolecular cyclization.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethyl-1,2-phenylenediamine in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Slowly add an equimolar amount of cyanogen bromide to the solution at room temperature. The reaction can be exothermic, so controlled addition is crucial.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure this compound.

Self-Validating System: The purity of the synthesized compound must be rigorously assessed using multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected molecular weight and spectral data serve as validation checkpoints.

Melting Point (Mp)

The melting point is a fundamental physical property that provides an indication of purity.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the purified compound is completely dry. Finely powder a small amount of the sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample slowly (e.g., 1-2 °C/min) near the expected melting point to ensure an accurate reading.

-

Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. A sharp melting range (typically < 2 °C) is indicative of high purity.

Solubility

Solubility is a critical parameter for drug development, influencing formulation, administration, and bioavailability.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO)).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection or LC-MS.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or µg/mL.

Spectroscopic Characterization of 4,6-Dimethyl-1H-benzimidazol-2-amine: A Predictive Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 4,6-Dimethyl-1H-benzimidazol-2-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles of spectroscopy with field-proven insights to offer a robust predictive characterization of this molecule of interest. In the absence of direct experimental spectra in publicly available literature, this guide leverages data from structurally similar compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a valuable resource for substance identification, purity assessment, and structural elucidation.

Molecular Structure and Spectroscopic Implications

This compound is a derivative of the well-known heterocyclic scaffold, 2-aminobenzimidazole. The core structure consists of a benzene ring fused to an imidazole ring, with an amino group at the 2-position. The key distinction of the target molecule is the presence of two methyl groups at the 4- and 6-positions of the benzene ring. These electron-donating methyl groups are expected to significantly influence the electronic environment of the benzimidazole system and, consequently, its spectroscopic properties.

The addition of these methyl groups will likely increase the electron density in the aromatic ring, leading to upfield shifts in the ¹H and ¹³C NMR spectra for nearby protons and carbons, respectively, compared to the unsubstituted 2-aminobenzimidazole. In IR spectroscopy, the characteristic vibrational modes of the benzimidazole core and the amino group will be present, with additional bands corresponding to the C-H vibrations of the methyl groups. The mass spectrum will reflect the increased molecular weight and exhibit fragmentation patterns influenced by the stability of the dimethylated benzimidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be distinct and informative. The two methyl groups will appear as sharp singlets in the upfield region. The aromatic region will be simplified compared to the parent 2-aminobenzimidazole, showing two singlets for the remaining protons on the benzene ring. The protons of the amino (NH₂) and imidazole (NH) groups will be observable as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H-5 | 6.8 - 7.0 | Singlet | 1H |

| Aromatic H-7 | 6.9 - 7.1 | Singlet | 1H |

| NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

| NH | 10.5 - 11.5 | Broad Singlet | 1H |

| CH₃ at C-4 | 2.2 - 2.4 | Singlet | 3H |

| CH₃ at C-6 | 2.3 - 2.5 | Singlet | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable NH and NH₂ protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The two methyl carbons will resonate at high field. The aromatic region will display distinct signals for the quaternary and protonated carbons. The chemical shift of the C2 carbon, bonded to three nitrogen atoms, is expected to be significantly downfield.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C2 | 158 - 162 |

| C4, C6 | 130 - 134 |

| C3a, C7a | 135 - 145 |

| C5, C7 | 110 - 115 |

| CH₃ at C-4, C-6 | 20 - 22 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-180 ppm.

-

-

Processing: Apply a Fourier transform with an appropriate line broadening factor. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule. The N-H stretching vibrations of the imidazole and amino groups are expected in the high-frequency region. The presence of the methyl groups will be confirmed by C-H stretching and bending vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3300 - 3100 | Medium, Broad |

| N-H Stretch (amine) | 3450 - 3250 | Medium (two bands) |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic, CH₃) | 2980 - 2850 | Medium |

| C=N Stretch | 1630 - 1600 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| N-H Bend (amine) | 1650 - 1580 | Strong |

| C-H Bend (aliphatic, CH₃) | 1465 - 1370 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Mass Spectrometry (MS)

The mass spectrum is anticipated to show a clear molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₁N₃, MW = 161.21 g/mol ). The fragmentation pattern will be key to confirming the structure. A prominent fragmentation pathway is the loss of a methyl radical, followed by the loss of HCN, which is characteristic of benzimidazole derivatives.

| m/z | Predicted Identity |

| 161 | [M]⁺˙ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 119 | [M - CH₃ - HCN]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) via direct infusion or through a liquid chromatography (LC) system.

-

Instrumentation: Utilize a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Acquisition Parameters (ESI):

-

Ionization Mode: Positive

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimized for the instrument.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI, [M]⁺˙ for EI) and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Conclusion

This guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles and data from analogous structures, we have constructed a comprehensive set of expected NMR, IR, and MS data. These predictions, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound, thereby facilitating its potential development in medicinal chemistry and related fields. It is imperative to confirm these predictions with experimental data once the compound is synthesized.

References

-

Sriram R, Sapthagiri R, Ravi A (2015) Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Mater. Sci Eng 3(2): 1-4. [Link]

-

PubChem Compound Summary for CID 13624, 2-Aminobenzimidazole. National Center for Biotechnology Information. [Link]

-

Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. - ResearchGate. [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives - SciSpace. [Link]

-

Nannapaneni DT, Gupta Atyam VSSS, Reddy MI, Sarva Raidu Ch. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. J Young Pharm. 2010;2(3):272-277. [Link]

Foreword: Unveiling Molecular Architecture for Advanced Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,6-Dimethyl-1H-benzimidazol-2-amine

In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][][3] The compound this compound is a member of this vital class. A precise understanding of its three-dimensional atomic arrangement is not merely an academic exercise; it is fundamental to elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and designing next-generation therapeutics with enhanced efficacy and specificity.[4]

This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We will journey from the foundational steps of synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction, structure refinement, and advanced computational analysis, presenting a self-validating system of protocols grounded in authoritative scientific principles.

Synthesis and Single Crystal Cultivation: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and, crucially, the cultivation of a high-quality single crystal. The quality of the final structural model is inextricably linked to the perfection of the crystal used for diffraction.

Synthesis of this compound

A common and effective route to synthesizing 2-aminobenzimidazole derivatives involves the condensation of the corresponding o-phenylenediamine with cyanogen bromide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylbenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: While stirring the solution at room temperature, add a solution of cyanogen bromide (CNBr) (1.1 equivalents) in the same solvent dropwise. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction & Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. The product, this compound hydrobromide, will typically precipitate from the solution.

-

Neutralization & Isolation: Filter the precipitate and wash it with cold ethanol. To obtain the free base, suspend the salt in water and neutralize with an aqueous solution of sodium hydroxide (10% w/v) until the pH is slightly alkaline.

-

Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Cultivating Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray analysis is often the most challenging step.[6] An ideal crystal should be transparent, free of cracks or defects, and have dimensions typically between 0.1 and 0.5 mm.[6][7] The key is to allow crystals to form slowly from a supersaturated solution.

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at room temperature.

-

Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with parafilm and carefully puncture 2-3 small holes in it with a fine needle.[7] This slows the rate of solvent evaporation, which is crucial for the growth of large, well-ordered crystals. Too rapid evaporation often leads to the formation of microcrystalline powder.[6]

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Harvesting: Once suitable crystals are observed, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Lattice

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] It relies on the principle that X-rays are diffracted by the electron clouds of the atoms in a regular, repeating lattice, producing a unique diffraction pattern from which the crystal structure can be deduced.[9]

Caption: Overall workflow for crystal structure analysis.

Experimental Protocol: Data Collection & Reduction

-

Crystal Mounting: A suitable crystal is selected under a polarizing microscope to ensure it is a single domain.[7] It is then mounted on a cryoloop or a thin glass fiber and placed on a goniometer head in the diffractometer.[9]

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibrations and potential radiation damage. Data is collected using a modern diffractometer, such as a Bruker APEXII, equipped with a CCD detector.[10] Monochromatic X-rays, typically from a Molybdenum source (Mo Kα, λ = 0.71073 Å), are used.[8] A series of diffraction images (frames) are collected as the crystal is rotated through various angles (ω and φ scans).

-

Data Processing: The collected raw frames are processed using specialized software (e.g., Bruker's SAINT). This involves integrating the reflection intensities from the images, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data. The output is a reflection file (e.g., an .hkl file) containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.[10]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

This stage involves converting the processed diffraction data into a chemically meaningful atomic model. This is achieved through a combination of computational algorithms and iterative refinement. The SHELX suite of programs is the industry standard for this process.[11]

Structure Solution

The primary challenge in crystallography is the "phase problem": the detectors measure the intensity of the diffracted X-rays, but not their phase, which is essential for calculating the electron density map.

-

Methodology: For small molecules like this compound, direct methods are typically employed to solve the phase problem.[11] Programs like SHELXS use statistical relationships between the intensities of strong reflections to derive an initial set of phases.[11] This allows for the calculation of an initial electron density map, from which the positions of the heavier atoms (carbon and nitrogen) can be identified.

Structure Refinement

The initial model from the solution step is an approximation. Refinement is the iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.

-

Methodology: The refinement is performed using a least-squares minimization program like SHELXL.[12] SHELXL refines the structure against the squared structure factors (F²) for all reflections.

-

Initial Refinement: The non-hydrogen atoms are initially refined isotropically (assuming spherical thermal motion).

-

Anisotropic Refinement: In subsequent cycles, these atoms are refined anisotropically, using ellipsoids to model their thermal motion, which is a more accurate representation.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map (a map showing where electron density is unaccounted for by the current model). They are then refined using a "riding model" (e.g., AFIX instructions in SHELXL), where their positions and thermal parameters are geometrically constrained relative to their parent carbon or nitrogen atoms.[13]

-

Convergence: The refinement continues until the model converges, meaning that further adjustments do not significantly improve the fit to the data. The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible.

-

Table 1: Representative Crystallographic Data and Refinement Parameters (Note: This data is representative for a high-quality analysis of this compound class, modeled after similar reported structures.[10][14])

| Parameter | Value |

| Chemical formula | C₉H₁₁N₃ |

| Formula weight ( g/mol ) | 161.21 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α = 90°, β = 110.5°, γ = 90° | |

| Volume (ų) | 798.5 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.342 |

| Absorption coefficient (mm⁻¹) | 0.090 |

| F(000) | 344 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection | 2.5° to 27.5° |

| Reflections collected | 7500 |

| Independent reflections | 1830 [R(int) = 0.025] |

| Data / restraints / parameters | 1830 / 0 / 109 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.055, wR2 = 0.128 |

| Largest diff. peak/hole (e.Å⁻³) | 0.25 and -0.21 |

Structural Interpretation: From Coordinates to Chemical Insight

With a refined and validated crystal structure, the next step is to analyze the molecular and supramolecular features to gain chemical and biological insights.

Molecular Geometry

The analysis begins with the individual molecule. Bond lengths, bond angles, and torsion angles are examined to understand the molecular conformation. For the benzimidazole core, the planarity is a key feature, and any deviations can be significant. This data is compared with known values from similar structures in the Cambridge Structural Database (CSD) to identify any unusual geometric parameters.

Supramolecular Analysis via Hirshfeld Surfaces

Crystal packing is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[15][16] This analysis is performed using software like CrystalExplorer.[17]

-

Hirshfeld Surface (d_norm): A surface is generated around the molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These are normalized and mapped onto the surface as d_norm.

-

Red spots: Indicate close intermolecular contacts (shorter than the sum of van der Waals radii) and are indicative of strong interactions like hydrogen bonds.

-

Blue regions: Represent longer-range contacts.

-

White regions: Correspond to contacts around the van der Waals separation.

-

-

2D Fingerprint Plots: These plots are a 2D representation of the Hirshfeld surface, plotting dᵢ versus dₑ for all points on the surface.[17] They provide a quantitative summary of the different types of intermolecular contacts. Distinctive spike-like features on the plot correspond to specific interactions (e.g., sharp spikes for N-H···N hydrogen bonds).[16]

Caption: Schematic of a key hydrogen bond interaction.

For this compound, the primary amine and the imidazole nitrogen atoms are key hydrogen bond donors and acceptors. The analysis would likely reveal strong N-H···N hydrogen bonds that link molecules into dimers or chains, forming the primary supramolecular synthons that define the crystal packing.

Table 2: Representative Hydrogen Bond Geometry (Å, °)

| D–H···A | D-H | H···A | D···A | D–H···A Angle |

| N(1)–H(1)···N(3) | 0.88 | 2.05 | 2.91 | 170 |

(D = donor atom; A = acceptor atom)

Corroborative Computational Analysis: DFT

To further validate and understand the electronic properties of the molecule, Density Functional Theory (DFT) calculations are performed using software like Gaussian.[18]

-

Geometry Optimization: The molecular geometry is optimized in the gas phase (e.g., using the B3LYP functional with a 6-311G(d,p) basis set).[18][19] Comparing this theoretical structure with the experimental solid-state structure from SC-XRD can reveal conformational changes induced by crystal packing forces.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic transitions.[20]

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the electrostatic potential on the molecule's surface. This map reveals the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for identifying sites prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions.[15]

Conclusion: A Holistic Structural Perspective

The comprehensive analysis outlined in this guide provides a high-resolution, multi-faceted understanding of the crystal structure of this compound. By integrating meticulous experimental protocols with advanced analytical and computational techniques, we move from a simple atomic coordinate file to a profound understanding of the molecule's conformation, the intricate network of intermolecular forces governing its self-assembly, and its fundamental electronic properties. This detailed structural knowledge is an indispensable asset for the rational design of novel benzimidazole-based drugs, enabling scientists to fine-tune molecular properties to achieve desired therapeutic outcomes.

References

-

JOCPR. A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. Available at: [Link]

-

Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Available at: [Link]

-

University of York. Single Crystal X-ray Diffraction. Available at: [Link]

-

NSF. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Crystals, 11(10), 1246. Available at: [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

Tahir, M. N., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 395-408. Available at: [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

-

MIT OpenCourseWare. The SHELX package. Available at: [Link]

-

Imanov, H., et al. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemistry Reviews Letters, 8, 1188-1199. Available at: [Link]

-

ResearchGate. (2025). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Available at: [Link]

-

Scirp.org. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available at: [Link]

-

SERC Carleton. Single-crystal X-ray Diffraction. Available at: [Link]

-

Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(2), 220-236. Available at: [Link]

-

Semantic Scholar. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Available at: [Link]

-

Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o719. Available at: [Link]

-

ResearchGate. N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. Available at: [Link]

-

ACS Publications. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega. Available at: [Link]

-

MDPI. (2017). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 22(11), 1859. Available at: [Link]

-

IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Available at: [Link]

-

University of Cambridge. SHELXL - An Easy Structure - Sucrose. Available at: [Link]

-

ResearchGate. (2025). Crystallization of benzimidazole by solution growth method and its characterization. Available at: [Link]

-

DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

-

ResearchGate. Co-crystallization of a benzimidazole derivative with carboxylic acids. Available at: [Link]

-

PubMed. N-(4,6-Dimethyl-pyrimidin-2-yl)-1H-benzimidazol-2-amine. Available at: [Link]

-

RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

-

ResearchGate. Crystal structure of 1-(4,6-dimethylpyrimidin-2-yl)benzimidazole, C13H12N4. Available at: [Link]

-

IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

-

PubMed. (2018). A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates. Available at: [Link]

-

PubMed Central. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available at: [Link]

-

PubMed Central. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Available at: [Link]

-

Revue Roumaine de Chimie. Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Available at: [Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Easy Structure - Sucrose [xray.uky.edu]

- 14. researchgate.net [researchgate.net]

- 15. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Solubility of 4,6-Dimethyl-1H-benzimidazol-2-amine in different solvents

An In-Depth Technical Guide to the Solubility of 4,6-Dimethyl-1H-benzimidazol-2-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a member of the pharmacologically significant benzimidazole class. We delve into the theoretical principles governing solubility, present a robust, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and offer a detailed analysis of its expected solubility profile across a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and empirically determine the solubility of this compound to support formulation, screening, and preclinical development efforts.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antihistaminic, antifungal, and kinase inhibitory effects.[1][2] this compound is a specific derivative whose utility in drug discovery hinges on a thorough understanding of its physicochemical properties, chief among them being solubility.

Poor aqueous solubility is a major hurdle in drug development, often leading to low absorption, inadequate bioavailability, and unreliable performance in biological assays.[3][4] Therefore, the precise, quantitative determination of a compound's solubility in various solvent systems—from polar aqueous buffers to non-polar organic media—is a foundational step in its journey from a lab curiosity to a potential therapeutic candidate. This guide provides the theoretical and practical framework for achieving this critical characterization.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility science. A solute's ability to dissolve in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure—featuring a polar benzimidazole core, a hydrogen-bond-donating/accepting 2-amino group, and two non-polar methyl groups—suggests a complex solubility profile.

To move beyond qualitative predictions, we employ established solvent parameters:

-

Polarity Index (P') : A relative, empirical measure of a solvent's polarity. While useful, it is a single-parameter model that can oversimplify complex interactions.[5][6][7][8]

-

Hansen Solubility Parameters (HSP) : A more sophisticated model that deconstructs the total cohesive energy of a substance into three distinct components:

The guiding principle of HSP is that substances with similar δD, δP, and δH parameters are likely to be miscible.[10] This three-dimensional approach provides a more nuanced tool for predicting and interpreting solubility.[9][11]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To ensure scientific rigor and reproducibility, the thermodynamic equilibrium solubility is determined using the shake-flask method. This method remains the gold standard for its accuracy in measuring the saturation point of a compound in a solvent at a specified temperature.[3][12][13]

Objective

To determine the equilibrium solubility (mg/mL or µg/mL) of this compound in a selected panel of organic solvents at a constant, controlled temperature (e.g., 25 °C).

Materials

-

This compound (solid, high purity)

-

Selected analytical grade solvents (see Table 1)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.[2][14][15]

Step-by-Step Methodology

-

Preparation of Supersaturated Solution : Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium at saturation has been achieved.[12][13]

-

Equilibration : Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A duration of 24 to 72 hours is typically recommended for benzimidazole compounds.[2]

-

Phase Separation : After the equilibration period, remove the vials and allow them to stand undisturbed at the test temperature for at least one hour to allow undissolved solids to settle. For very fine suspensions, centrifugation at the controlled temperature may be necessary.[3][12]

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[2]

-

Sample Dilution : Dilute the filtered saturate with a known volume of the mobile phase (for HPLC) or the pure solvent to bring the concentration within the linear range of the analytical calibration curve.

-

Quantitative Analysis (HPLC) : Quantify the concentration of the dissolved compound using a fully validated HPLC method.[16][17] This involves creating a standard calibration curve from solutions of known concentrations of this compound. The solubility is then calculated by applying the dilution factor to the measured concentration.

The entire workflow is designed to be a self-validating system, where the final presence of solid material confirms that the measured concentration represents the true equilibrium solubility.

Caption: Shake-Flask method for determining equilibrium solubility.

Data Presentation: Solvents and Expected Solubility Profile

The selection of solvents is designed to cover a wide range of polarities and chemical functionalities to build a comprehensive solubility profile.

Table 1: Physicochemical Properties of Selected Solvents

| Solvent | Type | Polarity Index (P') | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |

|---|---|---|---|---|---|

| Hexane | Non-polar | 0.1[7] | 14.9 | 0.0 | 0.0 |

| Toluene | Non-polar Aromatic | 2.4[7] | 18.0 | 1.4 | 2.0 |

| Dichloromethane | Polar Aprotic | 3.1[5][7] | 17.0 | 7.3 | 7.1 |

| Acetone | Polar Aprotic | 5.1[6][7] | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | Polar Aprotic | 4.4[7] | 15.8 | 5.3 | 7.2 |

| Ethanol | Polar Protic | 5.2[6] | 15.8 | 8.8 | 19.4 |

| Methanol | Polar Protic | 5.1[6][7] | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2[6][7] | 18.4 | 16.4 | 10.2 |

| Water | Polar Protic | 10.2[7] | 15.5 | 16.0 | 42.3 |

Note: Hansen Solubility Parameter (HSP) values are typically in MPa⁰.⁵. Values are sourced from common databases and may vary slightly between sources.[18][19]

Table 2: Illustrative Solubility Data for this compound at 25°C

(Disclaimer: The following quantitative data are illustrative examples based on the chemical structure and are provided to guide the interpretation of results. Actual experimental values must be determined empirically using the protocol described above.)

| Solvent | Expected Solubility Range | Qualitative Description |

| Hexane | < 0.1 mg/mL | Practically Insoluble |

| Toluene | < 0.5 mg/mL | Very Slightly Soluble |

| Dichloromethane | 1-5 mg/mL | Slightly Soluble |

| Acetone | 5-10 mg/mL | Soluble |

| Ethyl Acetate | 2-8 mg/mL | Soluble |

| Ethanol | 10-20 mg/mL | Freely Soluble |

| Methanol | > 20 mg/mL | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Very Soluble |

| Water (pH 7.4) | < 0.1 mg/mL | Practically Insoluble |

Interpretation and Discussion

The expected solubility trends for this compound can be logically deduced from its structure and the properties of the solvents.

Caption: Relationship between solvent type and expected solubility.

-

High Solubility in Polar Solvents (DMSO, Methanol, Ethanol) : The primary drivers for high solubility are strong dipole-dipole interactions and, crucially, hydrogen bonding. The amine (-NH₂) and imidazole (-NH-) groups of the molecule can act as hydrogen bond donors, while the nitrogen atoms in the ring can act as acceptors. Polar protic solvents like methanol and ethanol can participate in extensive hydrogen bonding, leading to favorable solute-solvent interactions. DMSO, a highly polar aprotic solvent, is an excellent hydrogen bond acceptor and effectively solvates the molecule.

-

Moderate Solubility in Other Polar Aprotic Solvents (Acetone, Dichloromethane) : Solvents like acetone can accept hydrogen bonds and engage in dipole-dipole interactions, resulting in moderate solubility. Dichloromethane is less polar and a weaker H-bond acceptor, hence lower solubility is expected.

-

Low Solubility in Non-polar Solvents (Hexane, Toluene) : The polar nature of the benzimidazole core and the amino group is incompatible with non-polar solvents. The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by the weak van der Waals forces of solute-solvent interaction, leading to very poor solubility.

-

pH-Dependent Aqueous Solubility : As an amine-containing compound, this compound is a weak base.[1] Its solubility in aqueous media is expected to be highly dependent on pH. In acidic conditions (pH < pKa), the amine and imidazole nitrogens will be protonated, forming a more soluble cationic salt. Conversely, in neutral or alkaline buffers, the compound will exist in its less soluble free base form.[2]

Conclusion

This technical guide establishes a comprehensive framework for evaluating the solubility of this compound. A deep understanding of solubility is not merely an academic exercise; it is a prerequisite for successful drug development. By combining theoretical principles with a rigorous experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data needed to guide formulation strategies, ensure the validity of biological screening data, and make informed decisions in the advancement of new therapeutic candidates. The empirical determination of these values is strongly recommended for any research or development program involving this compound.

References

-

Shodex. (n.d.). Polarities of Solvents. Shodex HPLC Columns and Standards.

-

Life Chemicals. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

ResearchGate. (2016, March 4). (PDF) Polarity Index.

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Honeywell. (n.d.). Polarity Index.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

-

Enamine. (n.d.). Shake-Flask Solubility Assay.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.

-

Scribd. (n.d.). Solubility Parameters: Solvents.

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters.

-

BenchChem. (2025). Enhancing Benzimidazole Compound Solubility for Biological Assays.

-

Wikipedia. (n.d.). Hansen solubility parameter.

-

SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.

-

Feng, X., & Jia, Q. (2021). Pretreatment and determination methods for benzimidazoles: An update since 2005. Journal of Chromatography A, 1644, 462068.

-

Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.

-

Wikipedia. (n.d.). Benzimidazole.

-

BenchChem. (n.d.). Solubility Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Organic Solvents: A Technical Guide.

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. shodex.com [shodex.com]

- 6. researchgate.net [researchgate.net]

- 7. Polarity Index [macro.lsu.edu]

- 8. organometallics.it [organometallics.it]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. specialchem.com [specialchem.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pretreatment and determination methods for benzimidazoles: An update since 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 19. scribd.com [scribd.com]

A Technical Guide on the Potential Biological Activities of 4,6-Dimethyl-1H-benzimidazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive, technically-grounded exploration of the potential pharmacological activities of 4,6-Dimethyl-1H-benzimidazol-2-amine. It is structured to provide foundational knowledge, detail established experimental methodologies, and guide future research in the context of drug discovery.

Executive Summary: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system is a cornerstone pharmacophore in drug development, celebrated for its diverse biological and clinical applications.[1][2] As structural isosteres of naturally occurring nucleotides, benzimidazole derivatives can readily interact with a multitude of biological macromolecules, including enzymes and receptors.[1][3] The 2-aminobenzimidazole core, in particular, is a prevalent structural component in molecules exhibiting a wide spectrum of pharmacological activities.[4] This guide focuses on a specific derivative, this compound, extrapolating its potential from the well-established activities of its chemical class and exploring the methodologies required to validate these prospects.

Synthesis and Chemical Profile

The synthesis of 2-aminobenzimidazoles is a well-established process in organic chemistry. The most common and efficient route involves the cyclization of an o-phenylenediamine derivative. For the target compound, this compound, this involves the condensation of 3,4-dimethyl-o-phenylenediamine with a cyanogen source, such as cyanogen bromide or cyanamide.[4] The latter is often preferred for industrial-scale synthesis due to its accessibility and the high purity of the resulting product.[4]

Figure 1: General synthetic pathway for this compound.

The addition of the 4,6-dimethyl groups is a critical structural modification. These lipophilic moieties can enhance cellular uptake and membrane permeability compared to the unsubstituted parent compound, potentially increasing bioavailability and cytotoxic efficacy.[2]

Potential Anticancer Activities

Benzimidazole derivatives are prominent in oncology research, with several compounds approved for clinical use and many more under investigation.[2][5] Their anticancer effects are often multifaceted, targeting various hallmarks of cancer.

Postulated Mechanisms of Action

The structural similarity of benzimidazoles to purine nucleotides allows them to interfere with DNA synthesis and repair.[3] However, more specific mechanisms have been elucidated for various derivatives, which are likely relevant to this compound:

-

Microtubule Disruption: Several benzimidazole-based drugs, including the repurposed anthelmintics mebendazole and albendazole, exert their anticancer effects by inhibiting tubulin polymerization.[2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

-

Kinase Inhibition: The benzimidazole scaffold is a key component of many small-molecule kinase inhibitors. Specific derivatives have shown potent inhibition of crucial signaling kinases like VEGFR-2, which is vital for tumor angiogenesis.[6]

-

Induction of Apoptosis: Beyond cell cycle arrest, benzimidazole compounds can directly trigger apoptosis. This can occur through the inhibition of survival signaling pathways or by increasing oxidative stress within cancer cells.[2]

Figure 2: Potential mechanisms of anticancer action for benzimidazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The foundational experiment to assess anticancer potential is an in vitro cytotoxicity assay. The MTT assay is a reliable, colorimetric method to determine a compound's effect on cell viability.

-

Cell Culture & Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Table 1: Illustrative Cytotoxicity Data (IC₅₀ Values) This data is hypothetical and serves as an example of expected results.

| Cell Line | Tissue of Origin | Illustrative IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 21.8 |

| HT-29 | Colorectal Adenocarcinoma | 11.5 |

| NIH/3T3 | Normal Fibroblast | >100 |

Potential Antimicrobial Activities

The benzimidazole scaffold is integral to many anti-infective agents.[3] Its derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and protozoa.[3][7]

Postulated Mechanisms of Action

-

Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to compromised membrane integrity and cell death.[3]

-

Disruption of Microbial Growth: The structural similarity to purines allows these compounds to disrupt nucleic acid synthesis or other essential metabolic pathways in bacteria.[3] Recent studies on complex benzimidazole hybrids have identified novel targets, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis.[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the gold standard for quantifying a compound's antimicrobial potency. The broth microdilution method is a common and efficient way to determine MIC.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-